

HPLC-UV method for 3-Desacetyl Cefotaxime lactone quantification

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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

Cat. No.: B8529053

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An HPLC-UV method has been developed for the quantification of **3-Desacetyl Cefotaxime Lactone**, a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible quantification in various sample matrices.

Application Note

Introduction

Cefotaxime is a widely used antibiotic that undergoes metabolism to form several compounds, including the active metabolite 3-desacetylcefotaxime and its subsequent degradation product, 3-desacetylcefotaxime lactone. The quantification of this lactone is crucial for pharmacokinetic studies, stability testing of pharmaceutical formulations, and understanding the overall disposition of Cefotaxime in biological systems. The described High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection offers a reliable and sensitive approach for this purpose.

Chromatographic Conditions

The separation is achieved on a reversed-phase C18 column with a gradient elution profile. The mobile phase consists of a mixture of phosphate buffer and acetonitrile, ensuring optimal resolution of the lactone from Cefotaxime and other related substances. UV detection is performed at a wavelength that provides adequate sensitivity for the analyte of interest.

Method Validation

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) have been established to ensure reliable measurement at low concentrations.

Quantitative Data Summary

Parameter	Result
Linearity (R^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	$< 2.0\%$
Limit of Detection (LOD)	0.05 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.15 $\mu\text{g/mL}$
Retention Time	Approximately 4.5 minutes

Experimental Protocols

Materials and Reagents

- **3-Desacetyl Cefotaxime Lactone** reference standard
- Cefotaxime Sodium reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

Instrumentation

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Preparation of Solutions

Mobile Phase A (Aqueous):

- Weigh and dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
- Adjust the pH to 3.5 with orthophosphoric acid.
- Filter the solution through a 0.45 μm membrane filter.

Mobile Phase B (Organic):

- Acetonitrile (100%)

Standard Stock Solution (100 $\mu\text{g/mL}$):

- Accurately weigh 10 mg of **3-Desacetyl Cefotaxime Lactone** reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Working Standard Solutions:

- Prepare a series of working standard solutions by appropriate dilution of the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 0.15 µg/mL to 20 µg/mL).

Sample Preparation (for drug formulation):

- Accurately weigh a portion of the powdered formulation equivalent to 10 mg of Cefotaxime.
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of the 50:50 mobile phase mixture and sonicate for 15 minutes to dissolve.
- Dilute to volume with the same mixture.
- Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

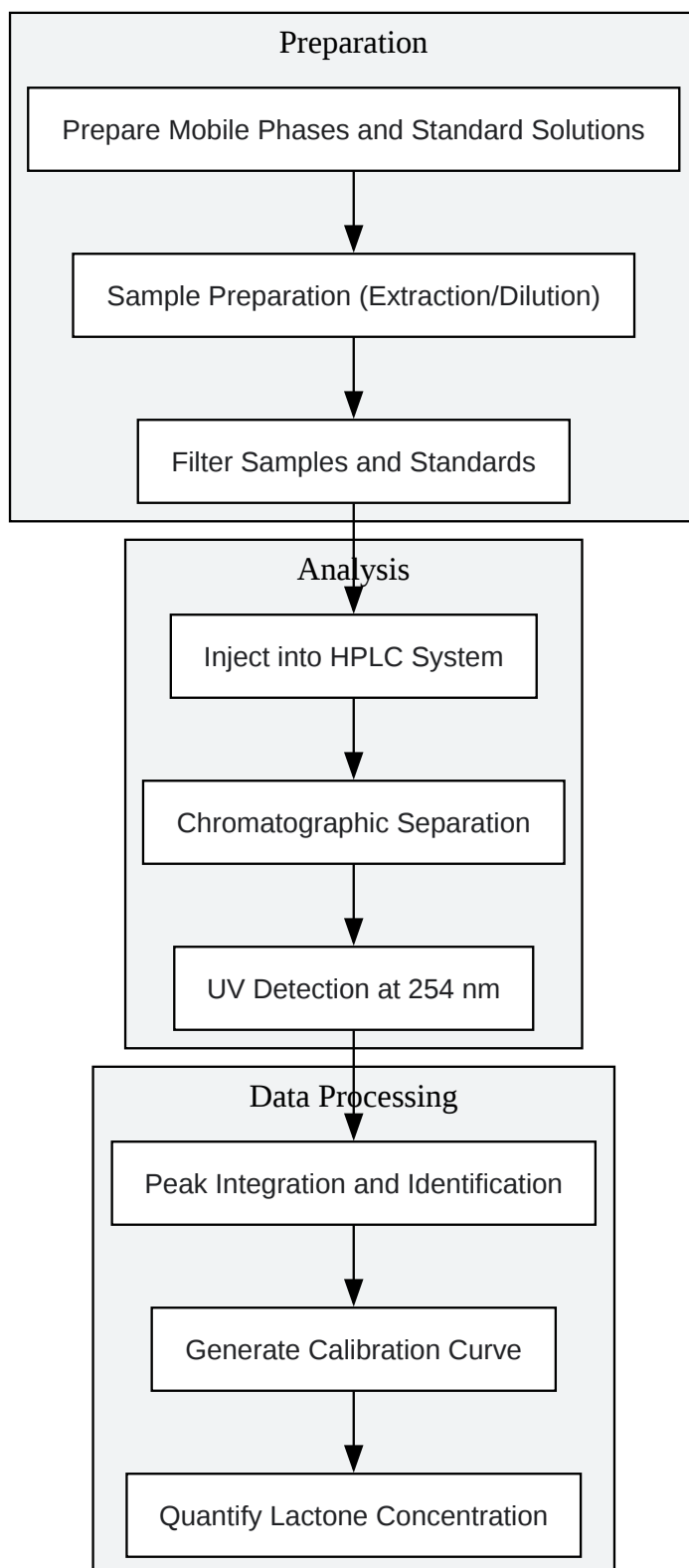
Chromatographic Procedure

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution as described in the table below
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30 °C
- UV Detection: 254 nm

Gradient Elution Program:

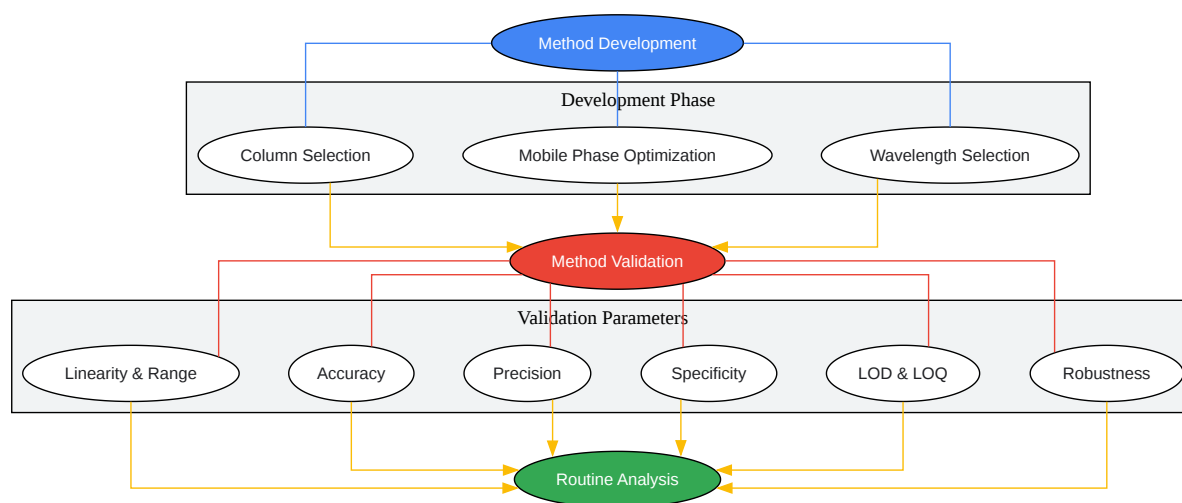
Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	40	60
12.0	40	60
12.1	95	5
15.0	95	5

Visualizations



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Caption: Experimental workflow for HPLC-UV analysis.



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Caption: Method development and validation process.

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